1,1'-((2-Hydroxyethyl)imino)bis(3-phenoxypropan-2-ol)
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Overview
Description
1,1’-((2-Hydroxyethyl)imino)bis(3-phenoxypropan-2-ol) is a chemical compound with the molecular formula C17H23NO4. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of hydroxyethyl and phenoxypropanol groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-((2-Hydroxyethyl)imino)bis(3-phenoxypropan-2-ol) typically involves the reaction of 2-hydroxyethylamine with 3-phenoxypropan-2-ol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of 1,1’-((2-Hydroxyethyl)imino)bis(3-phenoxypropan-2-ol) is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-((2-Hydroxyethyl)imino)bis(3-phenoxypropan-2-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens (Cl2, Br2) and alkyl halides (R-X) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1,1’-((2-Hydroxyethyl)imino)bis(3-phenoxypropan-2-ol) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1,1’-((2-Hydroxyethyl)imino)bis(3-phenoxypropan-2-ol) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,1’-((2-Hydroxyethyl)imino)bis(2-propanol): This compound shares a similar structure but lacks the phenoxy groups.
1,1’-((2-Hydroxyethyl)imino)bis(3-naphthoxypropan-2-ol): Similar in structure but contains naphthoxy groups instead of phenoxy groups.
Uniqueness
1,1’-((2-Hydroxyethyl)imino)bis(3-phenoxypropan-2-ol) is unique due to the presence of phenoxy groups, which impart distinct chemical and biological properties. These groups enhance its solubility, reactivity, and potential biological activities compared to similar compounds.
Properties
CAS No. |
85422-99-7 |
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Molecular Formula |
C20H27NO5 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
1-[2-hydroxyethyl-(2-hydroxy-3-phenoxypropyl)amino]-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C20H27NO5/c22-12-11-21(13-17(23)15-25-19-7-3-1-4-8-19)14-18(24)16-26-20-9-5-2-6-10-20/h1-10,17-18,22-24H,11-16H2 |
InChI Key |
LMDXDNZRAJZFDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CN(CCO)CC(COC2=CC=CC=C2)O)O |
Origin of Product |
United States |
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